molecular formula C21H30N6O B5671653 N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2,6-dimethylpyrimidine-4-carboxamide

N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2,6-dimethylpyrimidine-4-carboxamide

Cat. No. B5671653
M. Wt: 382.5 g/mol
InChI Key: CIOWVZQCRHXDDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the given chemical structure often involves multi-step reactions, starting from basic pyrazole or diazepine precursors. Studies on similar molecules, such as 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides and their subsequent reactions to afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones, highlight the complexity and intricacy involved in synthesizing these compounds (Bol’but, Kemskii, & Vovk, 2014). The synthesis routes often require careful selection of reagents and conditions to ensure the successful formation of the desired product.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a][1,4]diazepines and related compounds is characterized by a bicyclic system incorporating both pyrazole and diazepine rings. Advanced structural analyses, such as X-ray crystallography, have been pivotal in determining the exact configuration and conformation of these molecules. The detailed structural analysis provides insights into the spatial arrangement of atoms, which is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Compounds within this class undergo various chemical reactions, reflecting their rich chemistry. For instance, their reactivity with different nucleophiles and electrophiles can lead to a wide array of derivatives, each possessing unique chemical properties. The ability to undergo cycloaddition reactions, as seen in the synthesis of densely functionalized pyrazolo[1,5-a]pyrimidines, underscores their versatility and potential for chemical modification (Sheikhi-Mohammareh, Mashreghi, & Shiri, 2020).

properties

IUPAC Name

N-[(5-cyclohexyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2,6-dimethylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O/c1-15-11-20(24-16(2)23-15)21(28)22-13-17-12-19-14-26(9-6-10-27(19)25-17)18-7-4-3-5-8-18/h11-12,18H,3-10,13-14H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOWVZQCRHXDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)C(=O)NCC2=NN3CCCN(CC3=C2)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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